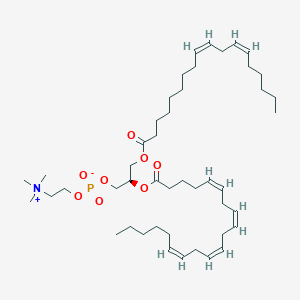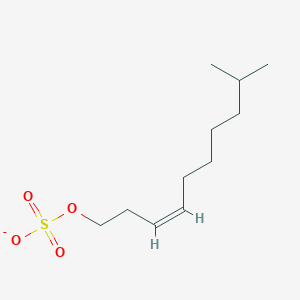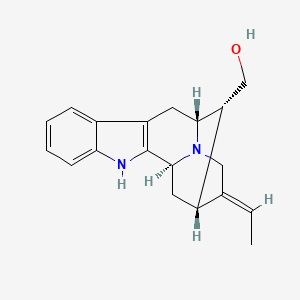![molecular formula C10H11N4O12P2-3 B1261522 5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
5'-O-[(phosphonatooxy)phosphinato]xanthosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XDP(3-) is trianion of xanthosine 5'-diphosphate arising from deprotonation of all three OH groups of the diphosphate. It is an organophosphate oxoanion and a xanthosine 5'-phosphate. It is a conjugate base of a XDP.
Scientific Research Applications
Metal Ion-Binding Properties
5'-O-[(phosphonatooxy)phosphinato]xanthosine, as a derivative of xanthosine 5'-monophosphate (XMP), exhibits unique acid-base and metal ion-binding properties. In physiological pH, it predominantly exists in a negatively charged state, binding strongly to metal ions such as Co(2+), Ni(2+), Cu(2+), Zn(2+), and Cd(2+). This metal-binding capacity suggests potential applications in studying metal-nucleotide interactions and possibly in developing metal-based drugs (Sigel, Operschall, & Griesser, 2009).
Synthesis and Reactivity
The synthesis and reactivity of various this compound derivatives have been extensively researched. These derivatives are synthesized using specific redox reactions and show unique properties depending on the substituents used in the alkylidene chain. Such studies are crucial for understanding the chemical behavior of these compounds and for exploring their potential uses in biochemical and pharmaceutical applications (Endová, Masojídková, Buděšínský, & Rosenberg, 1998).
Pharmaceutical Applications
Research into the pharmaceutical applications of this compound derivatives has been significant. Studies have focused on synthesizing various analogues and testing them for activities like enzyme inhibition and cellular toxicity. This area of research is pivotal for the development of new therapeutic agents and for understanding the molecular mechanisms of existing drugs (Chen, Wiemer, Hohl, & Wiemer, 2002).
Antiviral Evaluation
Some derivatives of this compound have been evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV). While certain derivatives did not exhibit significant antiviral activity, the studies contribute to a better understanding of the chemical and enzymatic stability of these compounds, paving the way for the development of more effective antiviral agents (Barral et al., 2006).
Enzyme Inhibition Studies
This compound derivatives have been used to study enzyme inhibition, particularly in the context of GTP-binding proteins. These studies are crucial for understanding the molecular basis of diseases and for the development of new therapeutic strategies targeting specific enzymes (Yanachkov, Pan, Wessling-Resnick, & Wright, 1997).
Structural and Infrared Studies
Structural and infrared studies of this compound complexes with metals like Pt(II), Cu(II), and Mg(II) have been conducted. These studies offer insights into the binding modes and interactions of these complexes, which can have implications in areas like drug design and material science (Scherer, Tajmir-Riahi, & Theophanides, 1984).
properties
Molecular Formula |
C10H11N4O12P2-3 |
|---|---|
Molecular Weight |
441.16 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/p-3/t3-,5-,6-,9-/m1/s1 |
InChI Key |
YMOPVQQBWLGDOD-UUOKFMHZSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



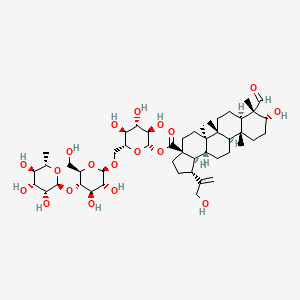
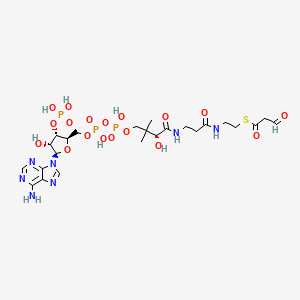
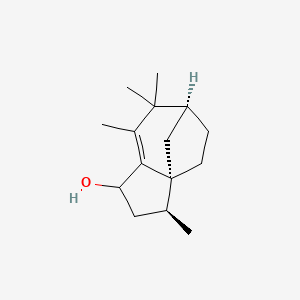
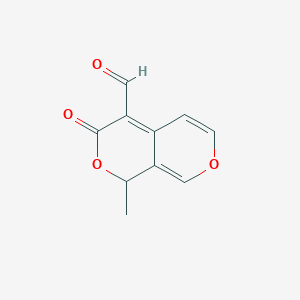
![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)
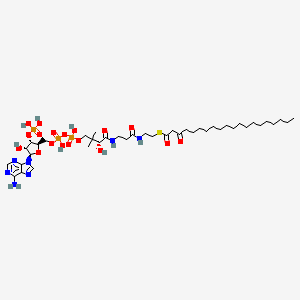
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
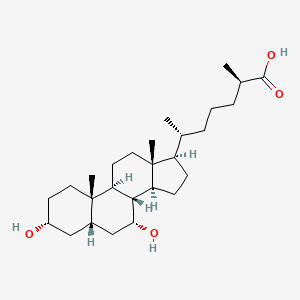
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)
